

Technical Comparison Guide: Structure-Activity Relationship of Benzolactam-V8 Derivatives

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Compound of Interest

Compound Name: *8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one*

CAS No.: 22246-83-9

Cat. No.: B1583230

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Executive Summary: The Benzolactam-V8 Advantage

Benzolactam-V8 (BL-V8) represents a critical evolution in the design of Protein Kinase C (PKC) modulators. Originally derived as a synthetic analogue of the natural product (-)-Indolactam-V (IL-V), the BL-V8 scaffold replaces the indole core with a benzene ring and constrains the lactam moiety to an 8-membered ring.

This structural shift addresses the primary limitations of natural PKC activators like phorbol esters and teleocidins: chemical instability, synthetic complexity, and lack of isozyme selectivity. BL-V8 derivatives have emerged as superior tools for dissecting PKC isozyme function (specifically PKC

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) and developing therapeutic leads for Alzheimer's disease and oncology.

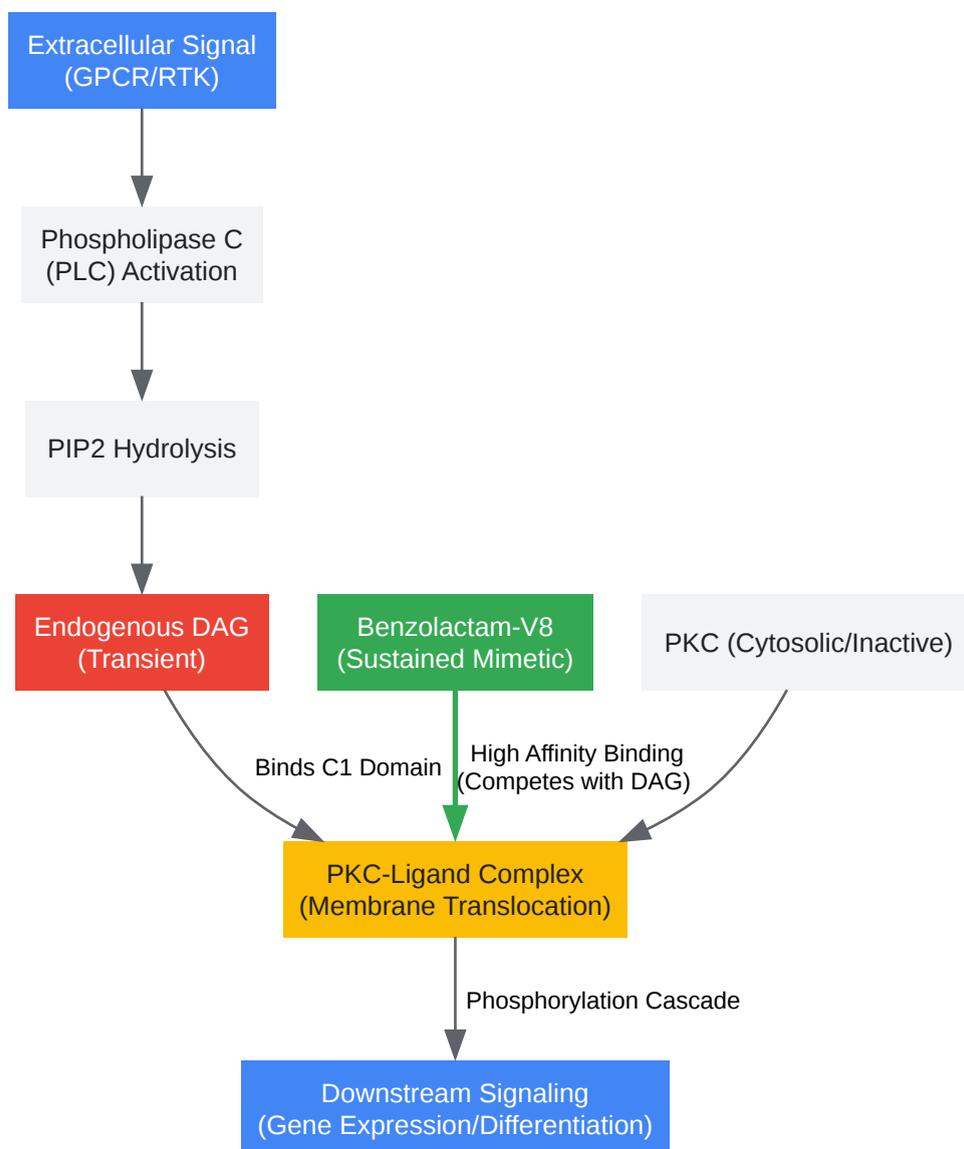
Key Differentiators:

- **Synthetic Accessibility:** The benzolactam core allows for more diverse substitution patterns than the indole-based IL-V.
- **Conformational Lock:** The 8-membered ring forces the molecule into a "twist" conformation that mimics the active state of teleocidins, often resulting in higher binding affinity than the 9-membered IL-V.
- **Tunable Selectivity:** Specific hydrophobic substitutions at the C-8 and C-9 positions can shift selectivity between "classical" (Ca^{2+} -dependent) and "novel" (Ca^{2+} -independent) PKC isozymes.

Mechanism of Action: C1 Domain Targeting

BL-V8 derivatives function as Diacylglycerol (DAG) mimetics. They bind to the C1 regulatory domains (C1A and C1B) of PKC, recruiting the enzyme to the cell membrane and inducing the conformational change required for activation. Unlike physiological DAG, which is rapidly metabolized, BL-V8 provides sustained activation, making it a potent probe for signal transduction.

Figure 1: PKC Activation Pathway & BL-V8 Intervention



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Caption: BL-V8 mimics endogenous DAG to recruit cytosolic PKC to the membrane, locking it in an active conformation.

Structure-Activity Relationship (SAR) Analysis

The potency of BL-V8 is governed by a strict pharmacophore model. The 8-membered lactam ring is not merely a linker; it is a conformational constraint that aligns the amide nitrogen and carbonyl oxygen to form critical hydrogen bonds with the PKC C1 domain (specifically Gly-253 and Thr-242 in PKC).

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Core Scaffold Modifications

Feature	Indolactam-V (IL-V)	Benzolactam-V8 (BL-V8)	Impact on Activity
Core Ring	Indole	Benzene	Stability: Benzene is more resistant to oxidation. Synthesis: Benzene allows easier derivatization.
Lactam Size	9-membered	8-membered	Conformation: The 8-membered ring favors the "twist" form (active) over the "sofa" form (inactive), often enhancing affinity.
N-1 Position	Alkyl group	Alkyl group	Hydrophobicity: Essential for membrane insertion.

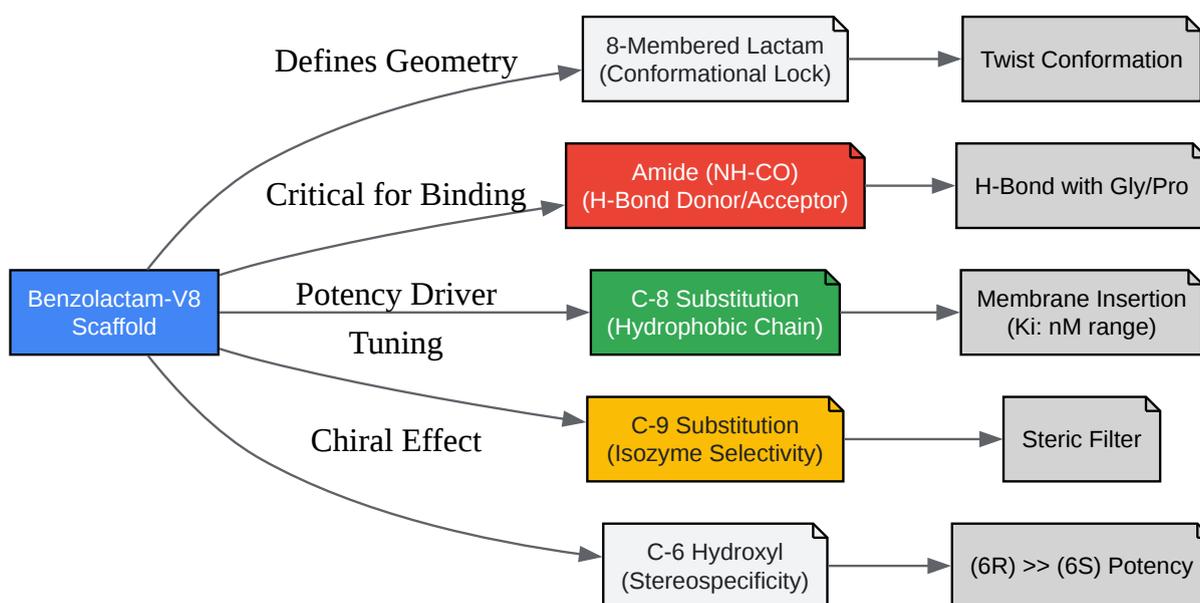
Critical Substitution Points

The most dramatic SAR effects are observed at positions 8 and 9 of the benzolactam ring.

- **C-8 Hydrophobic Tail:** Introduction of a lipophilic chain (e.g., n-octyl, 1-decynyl) at C-8 drastically improves binding affinity (K_i values drop from M to nM range). This chain inserts into the lipid bilayer, stabilizing the PKC-membrane complex.
- **C-9 Substituents:** Substitutions here can further refine isozyme selectivity.^[1] For instance, bulky groups may sterically hinder binding to specific C1 domains, creating selectivity for PKC or PKC

- Amide Hydrogen: The amide proton is an obligate hydrogen bond donor. Methylation or replacement with an ester (lactone) abolishes or significantly reduces activity, confirming the necessity of the lactam functionality.

Figure 2: SAR Logic of Benzolactam-V8



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Caption: Structural determinants of Benzolactam-V8 activity. C-8 substitutions drive potency; Amide integrity ensures binding.

Comparative Performance Data

The following data aggregates binding affinities (K_i) from competitive displacement assays using [³H]PDBu (phorbol 12,13-dibutyrate) on rat brain PKC (mixture of isozymes) or recombinant isozymes.

Table 1: Binding Affinity & Selectivity Profile

Compound	Structure Type	Ki (nM) [PKC]	Ki (nM) [PKC]	Selectivity Note
(-)-Indolactam-V	Indole, 9-ring	~11.0	~15.0	Non-selective natural product benchmark.
Benzolactam-V8 (Core)	Benzene, 8-ring	> 1000	> 1000	Weak binder without hydrophobic side chains.
8-decyl-BL-V8	C-8 Alkyl	0.8	1.2	High Potency. Comparable to Phorbol esters.
8-(1-decynyl)-BL-V8	C-8 Alkyne	1.5	0.9	Improved stability; slight preference for Novel PKC.
PMA (TPA)	Phorbol Ester	0.6	0.4	Extremely potent, but highly tumor-promoting.

Interpretation: While the unsubstituted BL-V8 core is weak, adding a hydrophobic tail (8-decyl) creates a ligand that rivals the potency of PMA. Crucially, BL-V8 derivatives often exhibit a lower tumor-promoting potential than PMA, likely due to subtle differences in membrane residence time or specific isozyme activation patterns.

Experimental Protocols

To validate the activity of novel BL-V8 derivatives, two core assays are required: a binding assay to determine affinity and a kinase assay to confirm functional activation.

Protocol A: Competitive Binding Assay (Self-Validating)

Objective: Determine the Ki of a derivative by displacing [³H]PDBu.

- Preparation:
 - Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 1 mM CaCl₂, 0.3% BSA.
 - PKC Source: Rat brain homogenate or recombinant human PKC isozymes.
 - Ligand: [³H]PDBu (specific activity ~15-20 Ci/mmol) at 2-5 nM final concentration.
- Incubation:
 - Mix PKC source (20 µg protein), Phosphatidylserine (100 µg/mL), [³H]PDBu, and increasing concentrations of the BL-V8 derivative (10⁻¹⁰ to 10⁻⁵ M).
 - Control: Determine non-specific binding using 10 µM unlabeled PMA.
 - Incubate at 30°C for 60 minutes (equilibrium).
- Separation:
 - Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding to filter).
 - Wash 3x with ice-cold buffer.
- Analysis:
 - Measure radioactivity via liquid scintillation counting.
 - Validation: The IC₅₀ is converted to Ki using the Cheng-Prusoff equation:

Protocol B: PKC Kinase Activation Assay

Objective: Confirm the derivative activates the enzyme, not just binds to it.

- Reaction Mix:
 - 20 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM CaCl₂.

- Substrate: Histone H1 or PKC-specific peptide (e.g., neurogranin fragment).
- ATP: 10 μ M cold ATP + [32 P]ATP (trace).
- Activation:
 - Add Phosphatidylserine (lipid cofactor) and the BL-V8 derivative.
 - Initiate reaction with ATP addition.
- Measurement:
 - Incubate 5-10 mins at 30°C.
 - Spot aliquots onto P81 phosphocellulose paper.
 - Wash with 0.75% phosphoric acid (removes unreacted ATP).
 - Count bound 32 P-substrate.
- Validation: Activity should be normalized against a "Max" control (PMA) and a "Basal" control (DMSO only).

References

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